![molecular formula C7H17NO B2871367 2-Methoxy-4-methylpentan-1-amine CAS No. 883541-73-9](/img/structure/B2871367.png)
2-Methoxy-4-methylpentan-1-amine
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of an aldehyde or ketone with a primary amine . For instance, the compound 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Scientific Research Applications
Organic Crystal Growth for Optical Applications
- Application : 2-Methoxy-4-nitroaniline (a derivative of 4-nitroaniline) has been grown as a single crystal using the slow evaporation solution growth technique. The resulting crystal exhibits green color emission and falls into the monoclinic crystal system with centrosymmetric space group P2₁/a. Researchers have characterized its functional groups using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
Building Block for Organic Synthesis and Medicinal Chemistry
- Use Case : Researchers can incorporate this hindered amine motif into drug candidates, enhancing their chemical diversity and potentially improving drug properties .
Nonlinear Optical (NLO) Materials
- Potential Uses : NLO organic crystals find applications in optical data storage, frequency conversion, sensors, and optical electronics .
Naming Conventions in Organic Chemistry
- Naming Rule : Amines with more than one functional group are named by considering the −NH₂ group as an amino substituent on the parent molecule. Symmetrical secondary and tertiary amines use prefixes like “di-” or “tri-” with the alkyl group .
Chemical Properties and Structure
properties
IUPAC Name |
2-methoxy-4-methylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)4-7(5-8)9-3/h6-7H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUKUOAPGLIOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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